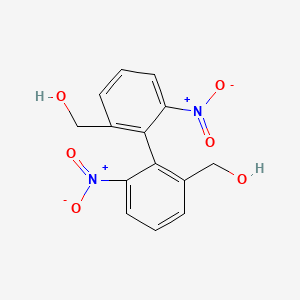
(6,6'-Dinitrobiphenyl-2,2'-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol: is an organic compound with the molecular formula C14H12N2O6 It is characterized by the presence of two nitro groups (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol typically involves the nitration of biphenyl derivatives followed by reduction and functionalization steps. One common method includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Functionalization: The amino groups are subsequently converted to hydroxymethyl groups through a series of reactions involving formaldehyde and other reagents.
Industrial Production Methods: Industrial production of (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Biphenyl-2,2’-dicarboxylic acid.
Reduction: (6,6’-Diaminobiphenyl-2,2’-diyl)dimethanol.
Substitution: Various ethers or esters depending on the substituents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Biochemical Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments with specific color properties.
Plasticizers: It is used as an additive in the production of plastics to enhance flexibility and durability.
Mécanisme D'action
The mechanism by which (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
(6,6’-Diaminobiphenyl-2,2’-diyl)dimethanol: Similar structure but with amino groups instead of nitro groups.
(6,6’-Dihydroxybiphenyl-2,2’-diyl)dimethanol: Similar structure but with hydroxyl groups instead of nitro groups.
Uniqueness:
Reactivity: The presence of nitro groups in (6,6’-Dinitrobiphenyl-2,2’-diyl)dimethanol makes it more reactive towards reduction and substitution reactions compared to its amino or hydroxyl analogs.
Applications: Its unique chemical properties make it suitable for specific applications in catalysis, material science, and pharmaceuticals that are not achievable with similar compounds.
Propriétés
Numéro CAS |
3594-93-2 |
|---|---|
Formule moléculaire |
C14H12N2O6 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
[2-[2-(hydroxymethyl)-6-nitrophenyl]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C14H12N2O6/c17-7-9-3-1-5-11(15(19)20)13(9)14-10(8-18)4-2-6-12(14)16(21)22/h1-6,17-18H,7-8H2 |
Clé InChI |
BLPWZQLFWVTMJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















